molecular formula C9H7BrN2O B2583669 6-bromo-N-(prop-2-yn-1-yl)pyridine-2-carboxamide CAS No. 1445679-31-1

6-bromo-N-(prop-2-yn-1-yl)pyridine-2-carboxamide

Cat. No. B2583669
CAS RN: 1445679-31-1
M. Wt: 239.072
InChI Key: UFESUTDFTRNRAI-UHFFFAOYSA-N
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Description

6-bromo-N-(prop-2-yn-1-yl)pyridine-2-carboxamide is a chemical compound with the molecular formula C9H8N2O. It has a molecular weight of 160.18 . This compound is a solid and should be stored at 4°C in a sealed storage, away from moisture and light .


Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the reaction of 4-bromo acetophenone and vetraldehyde in ethanol and sodium hydroxide solution can afford the corresponding chalcone, which can be used as a precursor to prepare a new series of pyridine derivatives . The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo [1,2-a]pyridine heterocyclic ring system .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR analysis. For example, terminal alkynes undergo oxidative alkyne–alkyne coupling under ATRP conditions, resulting in polymers with bimodal molecular weight distributions .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and diverse. For example, the terminal alkynes undergo oxidative alkyne–alkyne coupling under ATRP conditions, resulting in polymers with bimodal molecular weight distributions .


Physical And Chemical Properties Analysis

This compound is a solid and should be stored at 4°C in a sealed storage, away from moisture and light . It has a molecular weight of 160.18 .

Safety and Hazards

This compound is potentially harmful. It may cause respiratory irritation if inhaled, skin irritation if contacted with skin, and could be harmful if swallowed .

properties

IUPAC Name

6-bromo-N-prop-2-ynylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-2-6-11-9(13)7-4-3-5-8(10)12-7/h1,3-5H,6H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFESUTDFTRNRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=NC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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